molecular formula C13H7FO B073983 4-Fluorofluoren-9-one CAS No. 1514-18-7

4-Fluorofluoren-9-one

Cat. No. B073983
CAS RN: 1514-18-7
M. Wt: 198.19 g/mol
InChI Key: CBJABQXTFIBKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorofluoren-9-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a fluorescent compound that has been used in various research studies to investigate its mechanism of action and physiological effects.

Mechanism Of Action

The mechanism of action of 4-Fluorofluoren-9-one is not fully understood. However, it is believed to interact with biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function. It has also been shown to interact with cell membranes, leading to changes in their permeability and fluidity.

Biochemical And Physiological Effects

Studies have shown that 4-Fluorofluoren-9-one has a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Fluorofluoren-9-one is its fluorescent properties, which make it an ideal probe for studying biological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 4-Fluorofluoren-9-one is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of 4-Fluorofluoren-9-one in scientific research. One area of interest is the development of new biosensors for the detection of various analytes. Another area of interest is the use of 4-Fluorofluoren-9-one as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 4-Fluorofluoren-9-one involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base catalyst. The reaction proceeds through an aldol condensation reaction, followed by a dehydration reaction to form the final product.

Scientific Research Applications

4-Fluorofluoren-9-one has been extensively used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe to investigate biological processes such as protein-protein interactions, enzyme activity, and cellular signaling pathways. It has also been used in the development of biosensors for the detection of various analytes.

properties

CAS RN

1514-18-7

Product Name

4-Fluorofluoren-9-one

Molecular Formula

C13H7FO

Molecular Weight

198.19 g/mol

IUPAC Name

4-fluorofluoren-9-one

InChI

InChI=1S/C13H7FO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H

InChI Key

CBJABQXTFIBKGZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3F

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3F

Other CAS RN

1514-18-7

synonyms

4-Fluoro-9H-fluoren-9-one

Origin of Product

United States

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